molecular formula C5H6BF3N2O2 B3238740 Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- CAS No. 1416786-60-1

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-

Cat. No.: B3238740
CAS No.: 1416786-60-1
M. Wt: 193.92 g/mol
InChI Key: VHDBEYOBWQKKMY-UHFFFAOYSA-N
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Description

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, is a specialized boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications. This particular compound features a trifluoroethyl group and a pyrazolyl ring, which can enhance its reactivity and specificity in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of enzyme inhibitors and as a tool for studying protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoroethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, is unique due to its trifluoroethyl group, which enhances its reactivity and specificity in certain reactions. This makes it particularly valuable in applications requiring high selectivity and efficiency .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-4(1-10-11)6(12)13/h1-2,12-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDBEYOBWQKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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